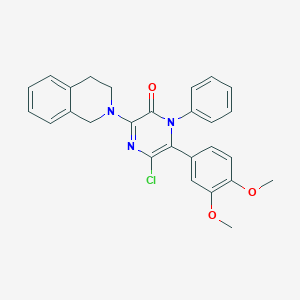
3,5,6-Trichloro-1-(4-methylphenyl)pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichloro-1-(4-methylphenyl)pyrazin-2-one, also known as “TCMP”, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. TCMP is a pyrazinone derivative that has been synthesized through a multi-step process, and its unique chemical properties make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of TCMP is not fully understood, but it is thought to act as a DNA intercalator, which means that it inserts itself between the base pairs of DNA, disrupting its structure and function. This disruption can lead to the inhibition of DNA replication and cell division, which is why TCMP has potential as an anti-cancer drug.
Biochemical and Physiological Effects
TCMP has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). These effects make TCMP a promising candidate for further study in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TCMP is its high potency, which means that it can be effective at low concentrations. This makes it a useful tool for studying the effects of DNA intercalation on cell growth and division. However, one of the limitations of TCMP is its potential toxicity, which can make it difficult to work with in the lab. Careful handling and safety precautions are necessary when working with TCMP.
Orientations Futures
There are several future directions for the study of TCMP. One area of interest is the development of new anti-cancer drugs based on the structure of TCMP. Researchers are also interested in studying the mechanism of action of TCMP in more detail to gain a better understanding of its effects on DNA and cell growth. Additionally, the potential use of TCMP in other areas of research, such as gene therapy and drug delivery, is also being explored.
Conclusion
In conclusion, TCMP is a synthetic compound that has shown promise in various scientific research applications, particularly in the development of new anti-cancer drugs. Its unique chemical properties and mechanism of action make it a useful tool for studying the effects of DNA intercalation on cell growth and division. While there are limitations to working with TCMP, its potential benefits make it a promising candidate for further study in the field of cancer research and beyond.
Méthodes De Synthèse
The synthesis of TCMP involves several steps, including the reaction of 4-methylphenylhydrazine with 1,3-dichloro-2-propanone, followed by the reaction of the resulting intermediate with 2,4,5-trichloropyrimidine. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of TCMP is a complex process that requires careful attention to detail and rigorous purification methods to obtain a high yield and purity.
Applications De Recherche Scientifique
TCMP has been studied extensively for its potential use in various scientific research applications. One of the key areas of interest is the development of new drugs for the treatment of cancer. TCMP has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its efficacy in vivo.
Propriétés
Formule moléculaire |
C11H7Cl3N2O |
|---|---|
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
3,5,6-trichloro-1-(4-methylphenyl)pyrazin-2-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-6-2-4-7(5-3-6)16-10(14)8(12)15-9(13)11(16)17/h2-5H,1H3 |
Clé InChI |
XSWVBZHBJKXQMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C(C2=O)Cl)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(N=C(C2=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)